6-Methoxyspiro[3.3]heptan-2-amine hydrochloride
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Overview
Description
6-Methoxyspiro[3.3]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . This compound is characterized by its spirocyclic structure, which includes a methoxy group and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[3.3]heptan-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methoxyamine hydrochloride in the presence of a reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[3.3]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Methoxyspiro[3.3]heptan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylspiro[3.3]heptan-2-amine hydrochloride: This compound has a similar spirocyclic structure but with a methyl group instead of a methoxy group.
6-(Benzyloxy)spiro[3.3]heptan-2-amine hydrochloride:
Uniqueness
6-Methoxyspiro[3.3]heptan-2-amine hydrochloride is unique due to its methoxy group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO |
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Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-methoxyspiro[3.3]heptan-6-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-4-8(5-7)2-6(9)3-8;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
SOOJGKIEINLXPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)CC(C2)N.Cl |
Origin of Product |
United States |
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